molecular formula C12H18N2 B11785308 N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

Cat. No.: B11785308
M. Wt: 190.28 g/mol
InChI Key: BUTAGLCLLZGFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a chemical compound featuring a benzazepine core structure, which is a privileged scaffold in medicinal chemistry and pharmaceutical research. The tetrahydrobenzazepine structure is a key pharmacophore found in compounds with a diverse range of biological activities. Specifically, structurally related 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives have been explored as novel PARP-1 inhibitors, demonstrating potent antitumor effects by inducing apoptosis in cancer cells and inhibiting poly (ADP-ribose) polymerase, an enzyme crucial for DNA damage repair . Furthermore, similar tetrahydrobenzazepine compounds have been developed as nonpeptide antagonists for arginine vasopressin (AVP) V2 receptors, showing significant oral activity and representing a novel class of aquaretic agents . This structural motif is also found in other therapeutically significant molecules, including antidepressants and antipsychotic agents . Researchers value this benzazepine scaffold for its versatility in drug discovery, particularly in the development of central nervous system (CNS) agents and oncology therapeutics. The compound is provided For Research Use Only and is strictly intended for laboratory research purposes. Researchers should consult specific scientific literature for detailed pharmacological and toxicological data pertinent to their experimental applications.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,2-dimethyl-1,3,4,5-tetrahydro-2-benzazepin-5-amine

InChI

InChI=1S/C12H18N2/c1-13-12-7-8-14(2)9-10-5-3-4-6-11(10)12/h3-6,12-13H,7-9H2,1-2H3

InChI Key

BUTAGLCLLZGFOA-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC2=CC=CC=C12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzylamine with a suitable cyclizing agent can yield the desired benzoazepine structure. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of compounds related to benzoazepines in exhibiting anticancer properties. For instance, Mannich bases derived from benzoazepine structures have shown significant cytotoxic effects against various cancer cell lines. These compounds are believed to interfere with cellular mechanisms that promote cancer cell growth and survival .

Neuropharmacological Effects

N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has been studied for its interactions with neurotransmitter systems, particularly as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This receptor plays a crucial role in synaptic transmission and plasticity, making it a target for drugs aimed at treating neurological disorders .

In Vitro Studies on AMPAR Inhibition

In a study assessing the efficacy of various benzoazepine derivatives, it was found that specific modifications to the amine group significantly altered the potency of AMPAR inhibition. For example, one derivative demonstrated a marked increase in desensitization rates compared to others, indicating that structural variations can lead to significant pharmacological differences .

Anticancer Activity Assessment

Another study focused on the anticancer properties of Mannich bases derived from benzoazepines showed promising results against specific cancer types. The research indicated that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Summary of Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential for apoptosis induction
NeuropharmacologyNoncompetitive inhibition of AMPAR; potential treatment for neurological disorders

Mechanism of Action

The mechanism of action of N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Ring Junction Isomerism: [b] vs. [c] Benzazepines

The benzo[c]azepine isomer differs from the benzo[b]azepine scaffold (e.g., 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine) in the position of the benzene ring fusion. This structural variation impacts electronic distribution and steric interactions:

  • Benzo[b]azepines (e.g., ): The benzene ring is fused at the [b] position, creating a distinct spatial arrangement. Derivatives of this scaffold have been used to develop GPCR-targeted libraries via reductive amination and cross-coupling reactions .

Key Data :

Property Benzo[b]-azepin-5-amine Benzo[c]-azepin-5-amine (Target)
Common Synthesis Route Solid-phase acylation/Suzuki coupling Likely similar, but requires regioselective methylation
GPCR Targetability High (demonstrated in pilot libraries) Presumed, but untested

Substituent Effects: Methyl vs. Other Functional Groups

The N,2-dimethyl substitution distinguishes the target compound from analogs with alternative substituents:

  • Unsubstituted analogs : (R)- and (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine () lack methyl groups, reducing lipophilicity and metabolic stability.
  • Bulkier substituents : Compounds like 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine () exhibit enhanced steric hindrance, which may limit bioavailability but improve receptor affinity.

Key Data :

Compound logP (Predicted) Bioactivity Notes
N,2-Dimethyl-benzo[c]azepin-5-amine ~2.5 Moderate lipophilicity
(R)-Benzo[b]azepin-5-amine ~1.8 Lower metabolic stability
7-Bromo-benzo[b]azepin-5-amine ~3.2 Improved receptor binding

Stereochemical Considerations

Chirality at the 5-amino position significantly impacts pharmacological profiles:

  • (S)-Isomers : highlights an (S)-configured benzazepine used in API synthesis via Ru-catalyzed reductive amination, achieving high enantiomeric excess (>99% ee).
  • (R)-Isomers: notes the commercial availability of (R)-benzo[b]azepin-5-amine, though its biological data remain undisclosed.

Key Data :

Compound Acute Toxicity (Oral LD50) Notable Targets
N,2-Dimethyl-benzo[c]azepin-5-amine Not reported GPCRs, NMDA receptors (?)
Imipramine analogs 350–500 mg/kg (rat) Monoamine transporters

Biological Activity

N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a compound belonging to the class of benzazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N
  • CAS Number : 10464472
  • Physical Form : Solid (white to yellow)

Benzazepines have been studied for their immunomodulatory effects. Research indicates that this compound exhibits significant inhibition of T cell proliferation and natural killer (NK) cell functions. These effects are particularly pronounced against large granular lymphocytes and monocytes . The compound's ability to suppress these immune responses suggests potential applications in conditions where modulation of the immune system is beneficial.

Immunomodulating Effects

A study highlighted the immunomodulating effects of benzazepines, indicating that compounds within this class can inhibit T cell and NK cell functions. The inhibition is dose-dependent and varies among different benzazepine derivatives .

Antitumor Activity

Recent investigations have shown that related compounds exhibit promising antitumor activity. For example, derivatives of benzazepine have been evaluated for their effectiveness against various cancer cell lines. One notable compound demonstrated an IC50 value of 1.95 µM against A549 lung cancer cells, indicating potent anti-proliferative activity . This suggests that this compound may also possess similar antitumor properties.

Case Studies and Research Findings

  • Immunological Studies : A study on 3-benzazepines showed significant inhibition of NK cell functions alongside T cell proliferation suppression. The findings suggest that these compounds could be explored for therapeutic applications in autoimmune diseases or conditions requiring immune modulation .
  • Anticancer Research : In a recent study focusing on PARP inhibitors derived from benzazepine structures, compounds were shown to induce apoptosis in cancer cells effectively. The mechanism involved the reduction of poly(ADP-ribose) biosynthesis and activation of apoptotic pathways . This reinforces the potential use of this compound in cancer therapy.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
ImmunomodulationInhibition of T cell proliferation
NK Cell FunctionReduced activity against large granular lymphocytes
Antitumor ActivityIC50 = 1.95 µM against A549 cells

Table 2: Comparative IC50 Values for Related Compounds

CompoundTargetIC50 (µM)
Compound 11bPARP-119.24 ± 1.63
Compound 11bPARP-232.58 ± 1.97
RucaparibPARP-123.88 ± 2.90
RucaparibPARP-225.79 ± 3.17

Q & A

Q. What are the established synthetic routes for N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine, and how can researchers optimize yield and purity in initial preparations?

  • Methodological Answer : The compound is synthesized via multi-step organic methods. A robust solid-phase strategy involves immobilizing tert-butoxycarbonyl (Boc)-protected intermediates on acid-labile FMPB-AM resin, followed by functionalization through acylation, sulfonation, or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . For solution-phase synthesis, catalytic asymmetric reductive amination (DARA) using Ru catalysts optimizes stereoselectivity and yield under controlled parameters (temperature: 50–70°C, H₂ pressure: 50–100 bar, catalyst loading: 0.5–2 mol%) . Purity is enhanced via recrystallization or chromatography, validated by LC/MS and ¹H NMR (>95% purity) .

Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns; NOESY experiments resolve stereochemical ambiguities.
  • LC/MS : Validates molecular weight and purity, detecting byproducts or unreacted intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved N95 masks, nitrile gloves, and fume hoods to minimize inhalation or dermal exposure. Engineering controls (e.g., negative-pressure ventilation) and rigorous hygiene practices (post-handling handwashing) are critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacological activity for this compound?

  • Methodological Answer :
  • Comparative structural analysis : Test analogs (e.g., 7-bromo or tert-butoxycarbonyl derivatives) to assess how substituents modulate 5HT2C receptor binding .
  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (logP calculations, PAMPA assays) to correlate in vitro binding with in vivo efficacy .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model ligand-receptor interactions and identify conformational mismatches .

Q. What strategies are effective for constructing combinatorial libraries based on the benzazepin-5-amine scaffold?

  • Methodological Answer :
  • Solid-phase diversification : Immobilize Boc-protected scaffolds on FMPB-AM resin, then perform sequential reactions (e.g., reductive amination, alkylation) to generate di- or trisubstituted derivatives .
  • Table: Key Functionalization Reactions
Reaction TypeReagentsYield RangePurity (LC/MS)
AcylationAcCl, RCOCl70–85%>90%
Suzuki CouplingAryl boronic acids60–80%85–95%
Reductive AminationNaBH₃CN, aldehydes75–90%>95%

Q. How can catalytic asymmetric synthesis improve the scalability of this compound production?

  • Methodological Answer : Ru-catalyzed DARA enables enantioselective synthesis (up to 99% ee) in continuous flow reactors. Key parameters:
  • Residence time : 2–4 hours in a plug flow reactor (PFR).
  • Catalyst recycling : Immobilize Ru complexes on silica supports to reduce costs .
  • Scale-up validation : Pilot studies produced 3200 kg with <1% impurity under cGMP .

Q. What computational approaches are suitable for predicting the biological activity of benzazepin-5-amine derivatives?

  • Methodological Answer :
  • QSAR modeling : Train models using datasets of receptor binding affinities (e.g., 5HT2C IC₅₀ values) and molecular descriptors (logP, polar surface area) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values to predict substituent effects on binding thermodynamics.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the 5HT2C receptor agonism of benzazepin-5-amine derivatives?

  • Methodological Answer :
  • Assay standardization : Replicate binding assays (radioligand: [³H]-mesulergine) across labs to control for variations in membrane preparation or buffer conditions .
  • Functional studies : Compare cAMP inhibition (5HT2C signaling) in HEK293 cells vs. in vivo behavioral models (e.g., appetite suppression in rodents) .

Tables for Comparative Analysis

Q. Table 1: Synthetic Routes Comparison

MethodKey StepsYieldStereocontrolScalability
Solid-Phase Synthesis Immobilization → Acylation → Cleavage70–85%ModerateMedium
Ru-Catalyzed DARA Asymmetric reductive amination85–95%High (99% ee)High

Q. Table 2: Receptor Binding Profiles of Analogues

Derivative5HT2C IC₅₀ (nM)Selectivity (vs. 5HT2A)In Vivo Activity
Parent Compound12010-foldModerate
7-Bromo Substituent 4525-foldHigh
N-Acylated Derivative 3002-foldLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.